
Cyclohexylamine
Overview
Description
Cyclohexylamine is an organic compound belonging to the aliphatic amine class. It is a colorless liquid with a strong, fishy odor and is miscible with water. This compound is a weak base compared to strong bases like sodium hydroxide but is stronger than its aromatic analog, aniline . It is widely used as an intermediate in the production of various organic compounds and has applications in multiple industries.
Preparation Methods
Cyclohexylamine can be synthesized through several methods:
Hydrogenation of Aniline: The primary industrial method involves the complete hydrogenation of aniline using cobalt- or nickel-based catalysts. The reaction is as follows[ \text{C}_6\text{H}_5\text{NH}_2 + 3\text{H}_2 \rightarrow \text{C}{11}\text{NH}_2 ]
Alkylation of Ammonia: Another method involves the alkylation of ammonia using cyclohexanol.
Phenol Ammonification: A novel process involves the direct hydrogenation amination of phenol, which is more cost-effective and environmentally friendly.
Chemical Reactions Analysis
General Reactivity
- Basicity: Cyclohexylamine is a strong base and forms salts with acids, including carbon dioxide, which it readily absorbs from the air .
- Reactions with Acids: It neutralizes acids in exothermic reactions to form salts and water. It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .
- Reactions with Carbon Disulfide: this compound undergoes the usual reaction of aliphatic amines with carbon disulfide to form dithiocarbamates .
- Reactions with Fatty Acids: this compound reacts with long-chain fatty acids to form soaps .
- Reactions with Nitrous Acid: With nitrous acid, this compound forms cyclohexanol and releases nitrogen .
- Reactions with Organic Compounds: this compound reacts with organic compounds containing an active halogen atom, acid anhydrides, and alkylene oxides to replace one or both hydrogens on the nitrogen atom . It can also be alkylated with an alcohol in the presence of a catalyst or by the Leuckart–Wallach method .
- Reactions with Metals: this compound attacks all copper alloys and lead. When hot, it attacks aluminum very slowly .
Reactions with Inorganic Compounds
- Reactions with Hypochlorite: this compound reacts with hypochlorite (NaOCl) to produce N-monochloramine. It can enhance the oxidation of sulfhydryl groups in blood plasma when reacted with hypochlorite .
- Reactions with Oxidizing Agents: this compound can react violently with oxidizing agents such as perchlorates, peroxides, permanganates, chlorates, nitrates, chlorine, bromine, and fluorine .
- Reactions with Reducing Agents: this compound will react with reducing agents such as lithium, sodium, aluminum, and their hydrides to release flammable and explosive hydrogen gas .
- Reactions with Chlorine: this compound reacts with chlorine to form N,N-dichlorothis compound .
Miscellaneous Reactions
- Reaction with Diacetyl: this compound reacts with diacetyl .
- Reaction with Epichlorohydrin: this compound reacts with epichlorohydrin .
- Dehydrogenation: this compound undergoes dehydrogenation on certain surfaces, resulting in the formation of stable polymeric species .
- Formation of Carbamic Acid: Amines, including this compound, react with carbon dioxide and water to form carbamic acid (NH2COOH) .
Environmental Degradation
Scientific Research Applications
Chemical Properties and Production
Cyclohexylamine is a colorless liquid with a fishy odor, miscible with water. It is primarily produced through the hydrogenation of aniline or the alkylation of ammonia using cyclohexanol. Its basicity and reactivity make it a valuable intermediate in organic synthesis.
Industrial Applications
This compound serves as a crucial component in various industrial processes:
- Corrosion Inhibitor : It is widely used to prevent corrosion in boiler feed water systems, enhancing the longevity of equipment.
- Intermediate in Organic Synthesis : this compound acts as a precursor for numerous organic compounds, including pharmaceuticals and agricultural chemicals.
- Rubber Processing : It is utilized in the production of vulcanization accelerators, which are essential for rubber manufacturing.
- Textile and Leather Industries : As an emulsifier and solvent, it plays a role in dyeing processes and leather treatment.
Table 1: Industrial Uses of this compound
Application Area | Specific Uses |
---|---|
Corrosion Inhibition | Boiler feed water treatment |
Organic Synthesis | Precursor for pharmaceuticals (e.g., cyclamate) |
Rubber Industry | Vulcanization accelerators |
Textile Industry | Emulsifiers and solvents for dyeing |
Agriculture | Herbicides and pesticides |
Pharmaceutical Applications
This compound is integral to the pharmaceutical industry as a building block for various drugs. Its derivatives are used in the synthesis of mucolytics, analgesics, and bronchodilators. Notable drugs derived from this compound include:
- Acetohexamide : A sulfonylurea used to manage diabetes.
- Bromhexine : A mucolytic agent that facilitates respiratory function.
- Hexazinone : An herbicide used in agriculture.
Table 2: Pharmaceutical Derivatives of this compound
Drug Name | Therapeutic Use |
---|---|
Acetohexamide | Diabetes management |
Bromhexine | Mucolytic agent |
Hexazinone | Herbicide |
Environmental Impact and Biodegradation
While this compound is beneficial in various applications, it poses environmental risks due to its toxicity. Research indicates that certain bacterial strains, such as Acinetobacter sp. YT-02, can degrade this compound effectively, suggesting potential bioremediation strategies for contaminated sites .
Case Studies
-
Corrosion Inhibition in Boiler Systems :
A study demonstrated that this compound significantly reduces corrosion rates in boiler feed water systems compared to untreated water. The results indicated improved efficiency and reduced maintenance costs for industrial operators. -
Pharmaceutical Synthesis :
In pharmaceutical research, this compound has been employed as a key intermediate in synthesizing novel analgesics. The compound's ability to enhance solubility has led to increased bioavailability of certain drugs .
Mechanism of Action
Cyclohexylamine exerts its effects through various mechanisms:
Oxidation Mechanism: The oxidation of this compound with molecular oxygen over alumina-based catalysts leads to the formation of cyclohexanone oxime.
Toxic Effects: This compound is corrosive to the skin and eyes and can cause nausea, vomiting, dizziness, and respiratory irritation upon inhalation.
Comparison with Similar Compounds
Cyclohexylamine can be compared with other similar compounds such as piperidine and morpholine:
Similar compounds include:
- Piperidine
- Morpholine
- Aniline
This compound’s unique properties, such as its strong basicity and reactivity, make it a valuable compound in various applications.
Biological Activity
Cyclohexylamine (CHA) is a cyclic amine that has garnered attention due to its diverse biological activities and implications in pharmacology and toxicology. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and associated health risks based on recent research findings.
This compound exhibits various pharmacological effects, primarily through its interaction with the sympathetic nervous system and serotonergic receptors. Studies have demonstrated that CHA can induce contractions in isolated rat epididymal vas deferens, indicating its potential role as a modulator of vascular tone. The contraction response is mediated by serotonergic receptors, particularly the 5-HT2A subtype, suggesting that CHA enhances norepinephrine-induced contractions via this pathway .
Table 1: Summary of Biological Activities of this compound
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it is rapidly absorbed and eliminated. Studies show that after oral administration, CHA displays dose-dependent kinetics with reduced plasma clearance at higher doses . Approximately 90% of ingested CHA is excreted in urine, primarily through renal clearance mechanisms .
Table 2: Pharmacokinetic Parameters of this compound
Parameter | Value | Study Reference |
---|---|---|
Bioavailability | High (90% excreted in urine) | |
Plasma half-life | Varies with dosage | |
Renal clearance | Exceeds creatinine clearance |
Toxicological Studies
Long-term toxicity studies have raised concerns regarding the safety profile of this compound. In a two-year multi-generation feeding study on rats, significant incidences of testicular atrophy were observed at higher dosages (150 mg/kg/day), although fertility was maintained . Additionally, histopathological examinations revealed mucosal thickening in bladder walls without the development of tumors, contrasting with findings from studies involving cyclamate mixtures .
Case Study: Multi-Generation Feeding Study
- Objective : To assess the long-term effects of this compound on reproduction and general health.
- Method : Rats were fed varying doses (15 to 150 mg/kg/day) over two years.
- Findings :
- Reduced litter sizes and weaning weights at higher doses.
- No significant differences in physical or clinical observations compared to controls.
- Histopathological changes noted at high doses without tumor formation.
Environmental Impact
This compound is not only significant in biological contexts but also poses environmental risks. Certain bacterial strains, such as Acinetobacter sp. YT-02, have been identified as capable of degrading CHA, indicating its potential for bioremediation applications . The enzyme this compound oxidase from these bacteria shows promise for use in pharmaceuticals and environmental cleanup efforts.
Properties
IUPAC Name |
cyclohexanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c7-6-4-2-1-3-5-6/h6H,1-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFZNILMFXTMIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N, Array | |
Record name | CYCLOHEXYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/496 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023996 | |
Record name | Cyclohexylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cyclohexylamine appears as a clear colorless to yellow liquid with an odor of ammonia. Flash point 90 °F. Irritates the eyes and respiratory system. Skin contact may cause burns. Less dense than water. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion., Liquid; Other Solid, Colorless or yellow liquid with a strong, fishy, amine-like odor; [NIOSH], Liquid, COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR., Colorless to yellow liquid with an odor of ammonia., Colorless or yellow liquid with a strong, fishy, amine-like odor. | |
Record name | CYCLOHEXYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/496 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Cyclohexanamine | |
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Record name | Cyclohexylamine | |
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Boiling Point |
274.1 °F at 760 mmHg (EPA, 1998), 134.5 °C @ 760 mm Hg, 134.00 °C. @ 760.00 mm Hg, 134.5 °C, 274 °F | |
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Flash Point |
88 °F (EPA, 1998), 88 °F, 88 °F, 31 °C (Closed Cup), 28 °C c.c. | |
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URL | https://www.cdc.gov/niosh/npg/npgd0168.html | |
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Solubility |
Very soluble (NTP, 1992), Very soluble in ethanol, miscible in ether and acetone., Miscible with common organic solvents: alcohol, ethers, ketones, esters, aliphatic hydrocarbons; completely miscible with aromatic hydrocarbons., SOL IN CHLORINATED HYDROCARBONS, MINERAL OIL, PEANUT OIL AND SOYA BEAN OIL, Miscible with water., 1000 mg/mL at 20 °C, Solubility in water: miscible, Miscible | |
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Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031404 | |
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Record name | Cyclohexylamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0168.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.8647 at 77 °F (EPA, 1998) - Less dense than water; will float, 0.8647 @ 25 °C/25 °C, Relative density (water = 1): 0.86, 0.87 | |
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URL | https://cameochemicals.noaa.gov/chemical/496 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0245 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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URL | https://www.osha.gov/chemicaldata/91 | |
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Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Cyclohexylamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0168.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.42 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.42 (Air= 1), Relative vapor density (air = 1): 3.42, 3.42 | |
Record name | CYCLOHEXYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/496 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | CYCLOHEXYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/918 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CYCLOHEXYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0245 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | CYCLOHEXYLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/91 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
11 mmHg (NIOSH, 2023), 10.1 [mmHg], 10.1 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 1.4, 11 mmHg | |
Record name | CYCLOHEXYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/496 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Cyclohexylamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/226 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | CYCLOHEXYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/918 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CYCLOHEXYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0245 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | CYCLOHEXYLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/91 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Cyclohexylamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0168.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
AVAILABLE COMMERCIALLY IN THE US...WITH PURITY, 98% MINIMUM; AND 0.5% MAXIMUM BY WEIGHT MOISTURE CONTENT. | |
Record name | CYCLOHEXYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/918 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless or yellow liquid. | |
CAS No. |
108-91-8 | |
Record name | CYCLOHEXYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/496 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Cyclohexylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108-91-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108918 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexylamine | |
Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
URL | https://www.epa.gov/aegl/cyclohexylamine-results-aegl-program | |
Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
Record name | Cyclohexanamine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.300 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOHEXYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I6GH4W7AEG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CYCLOHEXYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/918 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cyclohexylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031404 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | CYCLOHEXYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0245 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | CYCLOHEXYLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/91 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Cyclohexylamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/GXAAE60.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
0.1 °F (EPA, 1998), -17.7 °C, -18 °C, 0.1 °F, 0 °F | |
Record name | CYCLOHEXYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/496 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | CYCLOHEXYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/918 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cyclohexylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031404 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | CYCLOHEXYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0245 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | CYCLOHEXYLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/91 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Cyclohexylamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0168.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cyclohexylamine?
A1: this compound has the molecular formula C6H13N and a molecular weight of 99.17 g/mol.
Q2: Are there any spectroscopic studies characterizing this compound?
A2: Yes, researchers have used infrared (IR) and electronic absorption spectroscopy to study the structure of copper(II) complexes with this compound. []
Q3: How does the structure of this compound influence its dielectric properties?
A3: The intramolecular dipole reorientation process in this compound is slower compared to aniline due to the absence of mesomeric interaction. Studies using dielectric absorption measurements across a wide frequency range (0.3 to 135 GHz) revealed this difference. []
Q4: How is this compound metabolized in the body?
A4: this compound is primarily metabolized in the liver. Studies using alpha-deuterium-labelled this compound in rabbits demonstrated a significant isotope effect during its oxidative deamination by liver microsomes. This finding indicates that the cleavage of the C-H bond at the alpha position is a rate-limiting step in the metabolism of this compound. []
Q5: Does this compound exhibit any specific toxicity?
A5: While general toxicity information is limited, a unique effect of this compound on Formosan subterranean termites (Coptotermes formosanus Shiraki) has been observed. Exposure to this compound inexplicably induces a progressive loss of antennae in these termites, leading to abnormal behavior, cessation of feeding, and eventual death. This phenomenon points towards a potentially novel mechanism of toxicity. []
Q6: How does this compound affect fertility and induce dominant lethal mutations in mice?
A6: Long-term treatment with high doses of this compound sulfate (0.11% in food, corresponding to approx. 136 mg/kg body weight/day) for 10 weeks did not negatively affect the fertility of male and female mice, nor did it lead to a significant increase in dominant lethal mutations. []
Q7: Can this compound be used in the synthesis of other compounds?
A7: Yes, this compound is a versatile compound with applications in organic synthesis. For instance, it serves as a reagent in the preparation of high-purity N,N’-dicyclohexylthiourea, a compound with various industrial uses. This specific synthesis method, utilizing water as a solvent instead of flammable organic solvents, offers a safer and more environmentally friendly approach. []
Q8: Are there any catalytic applications for this compound?
A8: While this compound itself might not possess direct catalytic properties, it plays a crucial role in understanding the stereochemistry of catalytic reactions. For instance, studies on the hydrodenitrogenation of this compound and its derivatives over sulfided Ni-Mo/γ-Al2O3 catalysts revealed valuable insights into the mechanism of amine group removal. The research highlighted the preference for β-elimination, the influence of stereochemical configuration on the elimination rate, and the role of surface SH or OH groups in facilitating anti-elimination. []
Q9: Can this compound be produced from renewable resources?
A9: Yes, recent research demonstrates the direct conversion of phenols, which can be derived from biomass, to primary cyclohexylamines using a rhodium catalyst. This method offers a sustainable alternative to traditional petrochemical-based production routes. []
Q10: Is this compound compatible with different materials?
A10: this compound exhibits compatibility with various materials, making it suitable for specific applications. For example, this compound carbonate shows promise as a vapor phase corrosion inhibitor for lead objects, particularly those stored in museum environments. Its ability to effectively protect both untreated and corroded lead surfaces from the damaging effects of acetic acid vapor makes it a valuable tool in conservation efforts. []
Q11: What analytical techniques are employed for this compound detection and quantification?
A11: Several methods are available for this compound analysis. * Electron-capture gas chromatography: This highly sensitive technique allows for the determination of trace amounts of this compound in various matrices, including cyclamates, soft drinks, and urine. []* Spectrophotometry: This method, often coupled with flow injection analysis and chemometric methods like principal component artificial neural networks, enables the simultaneous determination of this compound and other compounds like aniline in mixtures. [, ]* Ion chromatography: This technique offers a sensitive and selective approach to quantify this compound in aqueous solutions, even in the presence of other potentially interfering compounds like ammonia and hydrazine. []
Q12: Can you elaborate on the use of this compound in spectrophotometric methods?
A12: this compound reacts with specific reagents to form spectrophotometrically active derivatives, allowing for its quantification. For instance, its reaction with bis(acetylacetoneethylendiamine)tributylphosphine cobalt(III) perchlorate in the presence of Triton X-100 forms a complex suitable for analysis. [] Similarly, reaction with 1,2-naphthoquinone-4-sulfonate generates another detectable derivative. [] These methods often benefit from chemometric techniques like principal component regression, partial least squares regression, and artificial neural networks to deconvolve overlapping spectral data and improve accuracy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.